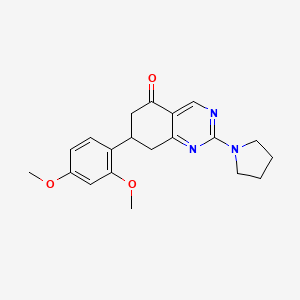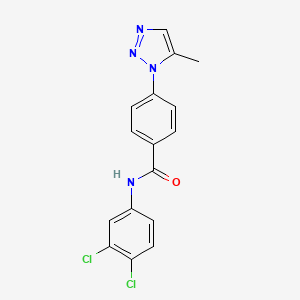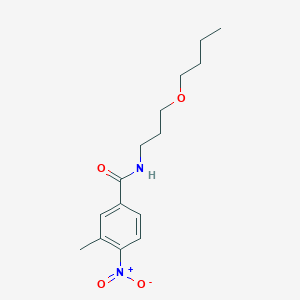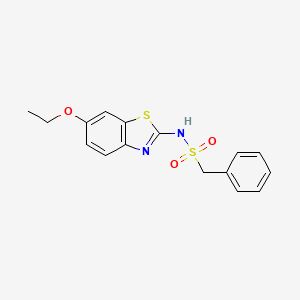
7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
説明
7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and psychiatric disorders.
作用機序
The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, research studies have suggested that it may exert its therapeutic effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter systems, and antioxidant activity.
Biochemical and Physiological Effects:
Research studies have shown that 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been found to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit the growth of cancer cells and induce cell death, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone. These include further investigation of its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective formulations with improved bioavailability. Finally, research studies should investigate the potential side effects and toxicity of this compound to ensure its safety for clinical use.
科学的研究の応用
Research studies have investigated the potential therapeutic applications of 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone in various fields of medicine. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells and induce cell death. Additionally, it has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and prevent neurodegeneration. It has also been studied for its potential use in the treatment of psychiatric disorders, as it has been found to have anxiolytic and antidepressant effects.
特性
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-14-5-6-15(19(11-14)26-2)13-9-17-16(18(24)10-13)12-21-20(22-17)23-7-3-4-8-23/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGBAVXENWOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4756347.png)
![butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B4756352.png)
![5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4756360.png)
![3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4756377.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4756391.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B4756402.png)



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4756434.png)
![N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4756438.png)
![N-(2-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4756439.png)
![1-benzyl-6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756445.png)